molecular formula C16H17BrClN3S B3911125 N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine CAS No. 6071-08-5

N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B3911125
CAS No.: 6071-08-5
M. Wt: 398.7 g/mol
InChI Key: VODDMAZZKKYCHC-YBFXNURJSA-N
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Description

N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound that features a combination of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-(4-chlorobenzyl)-1-piperazineamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-chloro-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine
  • N-[(E)-(5-bromo-2-furyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine
  • N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine

Uniqueness

N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiophene and piperazine moieties provides a distinct structure that can interact with various molecular targets in unique ways.

Properties

IUPAC Name

(E)-1-(5-bromothiophen-2-yl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3S/c17-16-6-5-15(22-16)11-19-21-9-7-20(8-10-21)12-13-1-3-14(18)4-2-13/h1-6,11H,7-10,12H2/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODDMAZZKKYCHC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417441
Record name AC1NT7J9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6071-08-5
Record name AC1NT7J9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine
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N-[(E)-(5-bromo-2-thienyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine

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